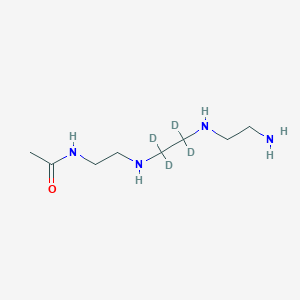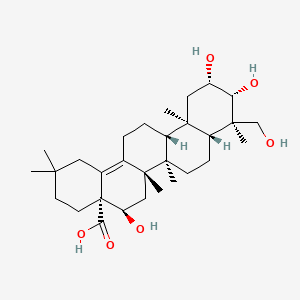![molecular formula C24H39NNa2O6 B12381464 disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is a complex organic compound with significant biological and chemical properties. It is derived from 20-hydroxy-6Z,15Z-eicosadienoic acid, which is known for its role as an antagonist of 20-hydroxyarachidonic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate involves several steps. The primary starting material is 20-hydroxy-6Z,15Z-eicosadienoic acid. The synthesis typically involves the following steps:
Esterification: The carboxylic acid group of 20-hydroxy-6Z,15Z-eicosadienoic acid is esterified using an alcohol in the presence of an acid catalyst.
Amidation: The ester is then reacted with an amine to form the corresponding amide.
Hydrolysis: The amide is hydrolyzed under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and amidation processes, followed by purification steps such as crystallization or chromatography to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the compound can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used for converting hydroxyl groups to chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Medicine: Investigated for its potential therapeutic effects in treating renal carcinoma and other cancers.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
Mécanisme D'action
The compound exerts its effects by antagonizing 20-hydroxyarachidonic acid, a metabolite involved in various physiological processes. It inhibits the ω-hydroxylation activity of arachidonic acid, thereby reducing the proliferation and invasion of cancer cells . The molecular targets include enzymes involved in the metabolism of arachidonic acid and pathways related to cell growth and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
20-Hydroxy-6Z,15Z-eicosadienoic acid: The parent compound with similar biological activity.
20-Hydroxyarachidonic acid: A related compound with distinct physiological roles.
20-Hydroxy-5Z,8Z,11Z,14Z-eicosatetraenoic acid: Another hydroxylated eicosanoid with different biological effects.
Uniqueness
Disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate is unique due to its specific antagonistic activity against 20-hydroxyarachidonic acid, making it a valuable tool in studying the role of eicosanoids in disease processes and as a potential therapeutic agent .
Propriétés
Formule moléculaire |
C24H39NNa2O6 |
|---|---|
Poids moléculaire |
483.5 g/mol |
Nom IUPAC |
disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate |
InChI |
InChI=1S/C24H41NO6.2Na/c26-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-22(27)25-21(24(30)31)20-23(28)29;;/h8-11,21,26H,1-7,12-20H2,(H,25,27)(H,28,29)(H,30,31);;/q;2*+1/p-2/b10-8-,11-9-;;/t21-;;/m0../s1 |
Clé InChI |
JGVHCBALWPPEGB-AHXZRCGNSA-L |
SMILES isomérique |
C(CCC/C=C\CCCCC(=O)N[C@@H](CC(=O)[O-])C(=O)[O-])CCC/C=C\CCCCO.[Na+].[Na+] |
SMILES canonique |
C(CCCC=CCCCCC(=O)NC(CC(=O)[O-])C(=O)[O-])CCCC=CCCCCO.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


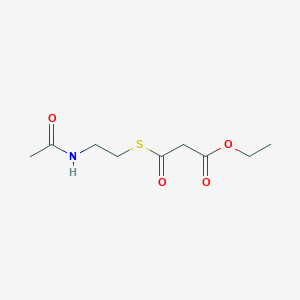
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
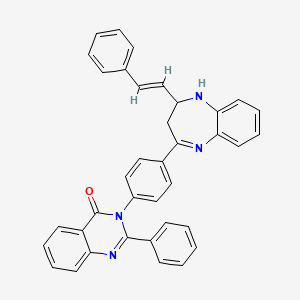


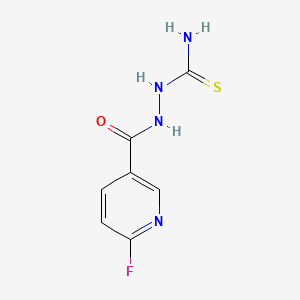
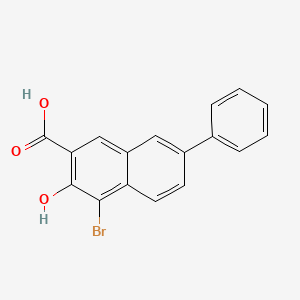
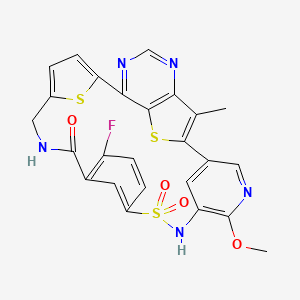
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)


